Pyridinium, 1-hydroxy-2-methyl-, chloride
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Overview
Description
Pyridinium, 1-hydroxy-2-methyl-, chloride is a pyridinium salt known for its diverse applications in various fields of science and industryThey have played an intriguing role in a wide range of research topics due to their structural diversity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-hydroxy-2-methyl-, chloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-hydroxy-2-methylpyridine with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-hydroxy-2-methyl-, chloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC results in the formation of oxidized pyridinium derivatives, while nucleophilic substitution can yield a variety of substituted pyridinium compounds .
Scientific Research Applications
Pyridinium, 1-hydroxy-2-methyl-, chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridinium, 1-hydroxy-2-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinium salts such as pyridinium ylides and cyanomethyl pyridinium salts . These compounds share structural similarities but differ in their reactivity and applications.
Uniqueness
Pyridinium, 1-hydroxy-2-methyl-, chloride is unique due to its specific functional groups that confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRHXYPSTCNULO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172909 |
Source
|
Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19305-07-8 |
Source
|
Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019305078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-hydroxy-2-methyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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